1,1'-Ethyne-1,2-diyldicyclopentanol
Description
1,1'-Ethyne-1,2-diyldicyclopentanol (CAS RN: Not explicitly listed in provided evidence; synonyms include NSC 193, 1,1'-Ethynylenedicyclopentanol, and AC1L569M ) is a bicyclic organic compound characterized by two cyclopentanol moieties linked via a rigid ethyne (sp-hybridized carbon-carbon triple bond) bridge.
Properties
CAS No. |
5325-62-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2-(1-hydroxycyclopentyl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H18O2/c13-11(5-1-2-6-11)9-10-12(14)7-3-4-8-12/h13-14H,1-8H2 |
InChI Key |
NHFDQQFYSLEYAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC2(CCCC2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclopentanol typically involves the reaction of cyclopentanol derivatives with acetylene under specific conditions. One common method includes the use of a base such as sodium amide (NaNH2) to deprotonate the cyclopentanol, followed by the addition of acetylene gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Ethyne-1,2-diyldicyclopentanol may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated cyclopentanol derivatives.
Scientific Research Applications
1,1’-Ethyne-1,2-diyldicyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclopentanol involves its interaction with various molecular targets. The ethyne moiety can participate in cycloaddition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Bridge Type | Functional Groups | Key Reactivity |
|---|---|---|---|
| This compound | Ethyne | -OH | Hydrogen bonding |
| 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde | Ethyne | -CHO | Covalent bond formation |
Table 2. Reported Physicochemical Data
| Compound | Melting Point | Purity | Appearance |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde | 209–211 °C | 98% | Yellow powder |
Notes
- Data gaps for this compound highlight the need for experimental characterization.
- The ethyne bridge is a common feature in advanced materials, but functional group variation dictates application scope .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
